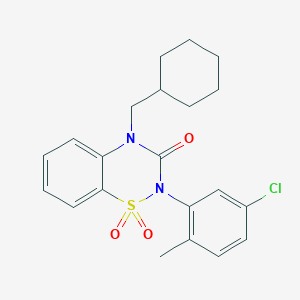![molecular formula C10H9ClN2O2S B6456125 5-[(3-chloro-4-methoxyphenyl)methyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione CAS No. 2548976-99-2](/img/structure/B6456125.png)
5-[(3-chloro-4-methoxyphenyl)methyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The 1,3,4-oxadiazole ring is generally considered to be stable under a variety of conditions, but it can participate in reactions with electrophiles or nucleophiles depending on the substitution pattern . The chloro and methoxy substituents on the phenyl ring may also influence the compound’s reactivity.科学的研究の応用
5-[(3-chloro-4-methoxyphenyl)methyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione has been studied extensively for its potential to be used as an anti-cancer, anti-inflammatory, and anti-bacterial agent. In addition, this compound has been studied for its ability to act as an antioxidant and to modulate the immune system. In particular, this compound has been studied for its potential to inhibit the growth of cancer cells, to reduce inflammation, and to reduce the production of pro-inflammatory cytokines. This compound has also been studied for its potential to inhibit the growth of bacteria, to reduce oxidative stress, and to modulate the immune system.
作用機序
The mechanism of action of 5-[(3-chloro-4-methoxyphenyl)methyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione is not fully understood at this time. However, it is believed that this compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress. In addition, this compound may act as an anti-inflammatory agent, reducing the production of pro-inflammatory cytokines and inhibiting the activation of inflammatory pathways. This compound may also act as an anti-bacterial agent, reducing the growth of bacteria.
Biochemical and Physiological Effects
This compound has been studied for its potential to inhibit the growth of cancer cells, to reduce inflammation, and to reduce the production of pro-inflammatory cytokines. In addition, this compound has been studied for its ability to reduce oxidative stress, to modulate the immune system, and to inhibit the growth of bacteria. This compound has also been studied for its potential to reduce the production of reactive oxygen species (ROS) and to reduce the expression of pro-apoptotic genes.
実験室実験の利点と制限
The main advantage of using 5-[(3-chloro-4-methoxyphenyl)methyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione in laboratory experiments is its ability to act as an antioxidant, scavenging free radicals and reducing oxidative stress. In addition, this compound has been studied for its potential to inhibit the growth of cancer cells, to reduce inflammation, and to reduce the production of pro-inflammatory cytokines. The main limitation of using this compound in laboratory experiments is its potential to interact with other compounds, potentially resulting in unexpected results.
将来の方向性
The potential future directions for 5-[(3-chloro-4-methoxyphenyl)methyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione include further studies on its ability to act as an antioxidant, an anti-inflammatory agent, an anti-bacterial agent, and a modulator of the immune system. In addition, further studies on the potential of this compound to reduce the production of reactive oxygen species (ROS) and to reduce the expression of pro-apoptotic genes should be conducted. Furthermore, further studies on the potential of this compound to act as an anti-tumor agent, an anti-angiogenic agent, and a chemopreventive agent should be conducted. Finally, further studies on the potential of this compound to interact with other compounds and to affect the pharmacokinetics and pharmacodynamics of other compounds should be conducted.
合成法
5-[(3-chloro-4-methoxyphenyl)methyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione can be synthesized from a variety of starting materials, including 4-methoxyphenylacetic acid, 3-chloro-4-methoxyphenylacetic acid, and 3-chloro-4-methoxyphenylacetonitrile. The most common synthesis route for this compound involves the condensation of 4-methoxyphenylacetic acid and 3-chloro-4-methoxyphenylacetonitrile in the presence of a base, such as sodium ethoxide or potassium tert-butoxide. This reaction yields the desired this compound product in high yields.
特性
IUPAC Name |
5-[(3-chloro-4-methoxyphenyl)methyl]-3H-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2S/c1-14-8-3-2-6(4-7(8)11)5-9-12-13-10(16)15-9/h2-4H,5H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWKXKKRCRQEOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NNC(=S)O2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[1-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-3-hydroxypropan-2-yl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6456044.png)

![bis(methyl({[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl})amine) trihydrochloride](/img/structure/B6456059.png)
![4-({1-[(2-methylpropyl)carbamoyl]azetidin-3-yl}oxy)pyridine-2-carboxamide](/img/structure/B6456061.png)
![4-{[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine](/img/structure/B6456068.png)
![2-(3-methoxyphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6456071.png)
![2-[3-(1-benzyl-5-oxopyrrolidin-3-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl]-N-cyclohexylacetamide](/img/structure/B6456075.png)
![3-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-1-[(4-fluorophenyl)methyl]urea](/img/structure/B6456086.png)
![3-[(1-cyclobutanecarbonylpiperidin-4-yl)methyl]-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B6456093.png)
![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-[2-(piperidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6456100.png)
![5-methoxy-2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B6456110.png)
![1-[(4-chlorophenyl)methyl]-3-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]urea](/img/structure/B6456117.png)
![4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B6456132.png)
![4-methoxy-1-methyl-5-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one](/img/structure/B6456136.png)
